Methylene Spacer Increases Rotatable Bond Count and Conformational Sampling Relative to Direct N-Oxan-4-yl Analog
6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine possesses a methylene spacer between the exocyclic nitrogen and the oxane ring, resulting in 5 rotatable bonds. In contrast, 6-methyl-N-(oxan-4-yl)pyridin-3-amine (CAS 1540684-45-4), where the oxane ring is directly attached to the nitrogen, has only 4 rotatable bonds . This difference of one rotatable bond alters the conformational ensemble accessible to the molecule, which class-level evidence from kinase inhibitor SAR indicates can affect both binding entropy and selectivity profiles [1].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 5 rotatable bonds (SMILES: Cc1ccc(NCC2CCOCC2)cn1) |
| Comparator Or Baseline | 6-methyl-N-(oxan-4-yl)pyridin-3-amine (CAS 1540684-45-4): 4 rotatable bonds |
| Quantified Difference | Δ = +1 rotatable bond (25% increase) |
| Conditions | Calculated from SMILES structures using standard topological counting; no experimental conditions applicable |
Why This Matters
For procurement decisions in lead optimization programs, the additional rotational degree of freedom directly impacts conformational sampling costs upon binding and must be accounted for in scaffold selection—the methylene spacer is not a conservative substitution.
- [1] He Y. et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60(14), 6018–6035. DOI: 10.1021/acs.jmedchem.7b00368. View Source
